molecular formula C19H17ClN2O3S2 B2719551 N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207024-61-0

N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2719551
CAS No.: 1207024-61-0
M. Wt: 420.93
InChI Key: APUOYJVNXQQQRS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic sulfamoylthiophenamide derivative offered for research purposes. Compounds within this structural class have been investigated for various biological activities. Notably, structurally related sulfamoylthiophenamides have been identified in patent literature as potential inhibitors of viral replication, such as for the hepatitis B virus . The molecular structure integrates a thiophene ring core substituted with a sulfamoyl group and a carboxamide moiety, features that are common in medicinal chemistry for targeting enzymes and receptors. This specific molecular architecture, which includes aryl and heteroaryl components, is often explored in the development of pharmacologically active agents. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or as a candidate for in vitro screening assays in drug discovery projects. This product is strictly labeled "For Research Use Only" and is not intended for human, therapeutic, or diagnostic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-5-3-8-16(11-13)22(2)27(24,25)17-9-10-26-18(17)19(23)21-15-7-4-6-14(20)12-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUOYJVNXQQQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Carboxamide group : Contributes to its solubility and interaction with biological targets.
  • Sulfamoyl moiety : Enhances the compound's biological activity by potentially interacting with various enzymes.

The molecular formula of this compound is C18H20ClN2O2SC_{18}H_{20}ClN_{2}O_{2}S with a molecular weight of approximately 364.88 g/mol.

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation. It shows favorable binding affinities to protein targets relevant to these disease processes.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to inhibited proliferation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiophene structures have demonstrated potent activity against various cancer cell lines:

  • Hep3B Cell Line : The compound exhibits an IC50 value indicative of its effectiveness in inhibiting cancer cell growth. Similar thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B cells, suggesting potential for further development .

Anti-inflammatory Effects

The structural components of this compound suggest it may also possess anti-inflammatory properties. Compounds with similar sulfamoyl groups are known to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Thiophene Carboxamide Derivatives :
    • Researchers synthesized various thiophene carboxamide derivatives and assessed their anticancer effects using MTS assays on multiple cancer cell lines. The findings revealed promising anticancer activities, with some derivatives showing significant inhibition of cell proliferation .
  • Molecular Docking Studies :
    • Molecular docking simulations demonstrated that this compound could interact favorably with tubulin-binding sites, similar to known anticancer agents like colchicine .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Mechanism of Action
AnticancerHep3B5.46Inhibition of cell proliferation
Anti-inflammatoryVariousNot specifiedInhibition of inflammatory pathways

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Notes/References
Target Compound C₁₉H₁₈ClN₃O₃S₂ 464.00 - N-(3-chlorophenyl)
- Methyl(3-methylphenyl)sulfamoyl at thiophene-3
Sulfamoyl group enhances hydrogen-bonding potential Structural focus
N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₁₉H₁₇BrN₂O₃S₂ 465.39 - N-(4-bromophenyl)
- Methyl(4-methylphenyl)sulfamoyl at thiophene-3
Bromine increases lipophilicity vs. chlorine 17 mg available
N-(3-chloro-4-fluorophenyl) analog C₁₉H₁₇ClFN₃O₃S₂ 482.95 - N-(3-chloro-4-fluorophenyl)
- Methyl(3-methylphenyl)sulfamoyl at thiophene-3
Fluorine introduces electronic effects Unspecified availability
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 - N-(4-chlorophenyl)
- (4-chlorophenyl)methanesulfonyl at thiophene-3
Sulfonyl group vs. sulfamoyl; no methyl substituent CAS 251097-10-6

Key Observations

Substituent Position and Halogen Effects: The 4-bromophenyl analog (465.39 g/mol) replaces chlorine with bromine, increasing steric bulk and lipophilicity, which may influence membrane permeability .

Sulfamoyl vs. Sulfonyl Groups :

  • The target compound’s sulfamoyl group (N–S bond) offers hydrogen-bonding capability, unlike the sulfonyl group (S=O) in the compound (426.34 g/mol). This difference may impact solubility and target affinity .

Methyl Substitution :

  • The methyl(3-methylphenyl) substituent in the target compound provides steric hindrance compared to the unsubstituted (4-chlorophenyl)methanesulfonyl group in the compound.

Research Implications and Limitations

  • Availability : The 17 mg availability of the 4-bromophenyl analog (F420-0126) suggests its use in preliminary assays, though biological data remain unreported .
  • Synthetic Utility : The sulfamoyl-thiophene scaffold is versatile for derivatization, as seen in analogs with varying aryl and halogen substituents.
  • Data Gaps : Direct pharmacological comparisons (e.g., IC₅₀ values, solubility) are absent in the provided evidence, necessitating further experimental validation.

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling thiophene carboxylates with chlorophenyl derivatives. For example:
  • Acylation : React thiophene-2-carbonyl chloride with 3-chloroaniline in acetonitrile under reflux (1–3 hours), followed by solvent evaporation for crystallization .
  • Sulfamoylation : Introduce the methyl(3-methylphenyl)sulfamoyl group via sulfonic acid chloride intermediates in dry CH₂Cl₂ under nitrogen, purified by reverse-phase HPLC (methanol-water gradient) .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of anhydrides) and solvent polarity to improve yields (67% reported in ).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, NH and C=O peaks in IR (e.g., 1670–1730 cm⁻¹) validate amide bonds .
  • Mass Spectrometry : LC-MS and HRMS verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) .

Q. What structural features influence its biological activity?

  • Methodological Answer :
  • Sulfamoyl Group : Enhances solubility and hydrogen-bonding capacity, critical for target binding .
  • Chlorophenyl Moiety : Increases lipophilicity, improving membrane permeability .
  • Thiophene Core : Stabilizes planar conformation, facilitating π-π stacking with enzyme active sites .

Q. How is preliminary biological activity screened?

  • Methodological Answer :
  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields (e.g., 47% vs. 67%)?

  • Methodological Answer :
  • Parameter Screening : Use design of experiments (DoE) to test variables like solvent (CH₂Cl₂ vs. DMF), temperature (reflux vs. RT), and catalyst (triethylamine vs. DMAP) .
  • Purification : Compare HPLC vs. recrystallization efficiency; methanol-water gradients reduce byproduct contamination .

Q. What insights does crystallography provide into its supramolecular interactions?

  • Methodological Answer :
  • Weak Interactions : C–H⋯O and C–H⋯S contacts (2.8–3.2 Å) stabilize crystal packing, as seen in N-(2-nitrophenyl)thiophene-2-carboxamide .
  • Dihedral Angles : Thiophene-benzene dihedrals (8.5–13.5°) influence solubility; larger angles reduce π-stacking in solution .

Q. What mechanistic hypotheses explain its antibacterial activity?

  • Methodological Answer :
  • Enzyme Inhibition : Molecular docking suggests sulfamoyl groups inhibit dihydropteroate synthase (DHPS) via competitive binding with p-aminobenzoic acid .
  • Membrane Disruption : Amphiphilic structure (logP ~3.5) may disrupt bacterial lipid bilayers, validated via fluorescent probe leakage assays .

Q. Can green chemistry approaches improve its synthesis?

  • Methodological Answer :
  • Solvent-Free Routes : Explore mechanochemical synthesis using ball milling for anhydride couplings .
  • Biocatalysis : Lipase-mediated amidation in ionic liquids to replace SOCl₂ .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Replace 3-chlorophenyl with nitro groups to enhance electrophilicity and antibacterial potency .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) on the thiophene reduce activity, suggesting steric hindrance at the target site .

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